5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a tetrahydrofuran ring attached to the 3rd position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of an intermediate by reacting 5-fluorouracil with tetrahydrofuran under reflux conditions, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification Techniques: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Incorporating into DNA or RNA, leading to disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A well-known pyrimidine analog used in cancer chemotherapy.
3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: A similar compound lacking the fluorine atom.
5-chloro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: A chlorinated analog with similar properties.
Uniqueness
5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the tetrahydrofuran ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the tetrahydrofuran ring contributes to its solubility and reactivity.
Properties
IUPAC Name |
5-fluoro-3-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-10-8(13)11(7(5)12)6-2-1-3-14-6/h4,6H,1-3H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYWDJWGVICAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C(=O)C(=CNC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980821 | |
Record name | 5-Fluoro-2-hydroxy-3-(oxolan-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63901-83-7 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(tetrahydro-2-furanyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63901-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-FT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063901837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-2-hydroxy-3-(oxolan-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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